molecular formula C12H16O17Pb3 B12055786 Lead(II) citrate tribasic trihydrate, purum, for electron microscopy

Lead(II) citrate tribasic trihydrate, purum, for electron microscopy

Cat. No.: B12055786
M. Wt: 1.05e+03 g/mol
InChI Key: GMPMGSCJCDAUMP-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lead(II) citrate tribasic trihydrate can be synthesized by reacting lead(II) acetate with citric acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding citric acid slowly while stirring. The mixture is then heated to promote the formation of the lead citrate complex, which precipitates out of the solution .

Industrial Production Methods

Industrial production of lead(II) citrate tribasic trihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Lead(II) citrate tribasic trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with lead(II) citrate tribasic trihydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lead(IV) compounds, while reduction can yield metallic lead .

Comparison with Similar Compounds

Lead(II) citrate tribasic trihydrate can be compared with other lead citrate compounds, such as:

The uniqueness of lead(II) citrate tribasic trihydrate lies in its specific hydration state, which affects its solubility, reactivity, and suitability for electron microscopy applications .

Properties

Molecular Formula

C12H16O17Pb3

Molecular Weight

1.05e+03 g/mol

IUPAC Name

bis[[2-(5-hydroxy-4,7-dioxo-1,3,2λ2-dioxaplumbepan-5-yl)acetyl]oxy]lead;trihydrate

InChI

InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6

InChI Key

GMPMGSCJCDAUMP-UHFFFAOYSA-H

Canonical SMILES

C1C(=O)O[Pb]OC(=O)C1(CC(=O)O[Pb]OC(=O)CC2(CC(=O)O[Pb]OC2=O)O)O.O.O.O

Origin of Product

United States

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